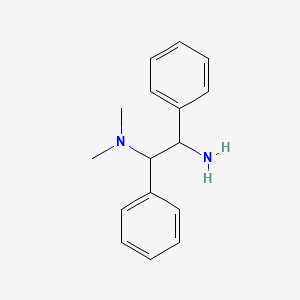
4,5-Dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C₈H₄Br₂O₃S. This compound is characterized by the presence of a thiophene ring substituted with bromine atoms and a prop-2-yn-1-yloxy group. It is primarily used in research and development, particularly in the fields of organic synthesis and material science .
Preparation Methods
One common method includes the reaction of 3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid with bromine in the presence of a suitable solvent and catalyst . Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
4,5-Dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: Researchers use it to study the interactions of thiophene derivatives with biological systems.
Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 4,5-Dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The prop-2-yn-1-yloxy group can facilitate the formation of covalent bonds with target molecules, leading to changes in their function .
Comparison with Similar Compounds
Similar compounds include other brominated thiophene derivatives such as 2,5-Dibromothiophene and 2,5-Dibromo-3,4-dihexylthiophene.
Properties
Molecular Formula |
C8H4Br2O3S |
|---|---|
Molecular Weight |
339.99 g/mol |
IUPAC Name |
4,5-dibromo-3-prop-2-ynoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H4Br2O3S/c1-2-3-13-5-4(9)7(10)14-6(5)8(11)12/h1H,3H2,(H,11,12) |
InChI Key |
GKTOTAANWKFQEY-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=C(SC(=C1Br)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2E)-5-fluoro-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide](/img/structure/B12097337.png)






![7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid](/img/structure/B12097386.png)

![Bis[4-(9-H-carbazole)phenyl] sulfone](/img/structure/B12097401.png)
![2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methyl-N-(4-nitrophenyl)pentanamide](/img/structure/B12097417.png)

![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B12097421.png)
